molecular formula C10H18F3NO B2850786 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol CAS No. 478050-28-1

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2850786
CAS No.: 478050-28-1
M. Wt: 225.255
InChI Key: XBELEQRIKAOIBD-UHFFFAOYSA-N
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Description

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C10H18F3NO and is characterized by its amino alcohol structure substituted with a trifluoromethyl group and a cycloheptyl ring . This structure places it within a class of trifluoropropanolamine compounds that are of significant interest in medicinal chemistry and pharmaceutical research. Similar compounds, such as 3-(Cyclobutylamino)-1,1,1-trifluoropropan-2-ol, are investigated as synthetic intermediates or potential cot modulators, indicating the relevance of this chemical scaffold in the development of biologically active molecules . The cycloheptyl moiety contributes significant lipophilicity, which can influence the compound's bioavailability and membrane permeability, while the trifluoromethyl group is known to enhance metabolic stability and binding affinity. This makes this compound a valuable building block for the synthesis of more complex compounds, particularly in the exploration of new therapeutic agents. Research into related analogs suggests potential applications in developing treatments for disorders of the alimentary tract and respiratory system . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(cycloheptylamino)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3NO/c11-10(12,13)9(15)7-14-8-5-3-1-2-4-6-8/h8-9,14-15H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBELEQRIKAOIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cycloheptylamine with a trifluoropropanol derivative. One common method is the nucleophilic substitution reaction where cycloheptylamine reacts with 1,1,1-trifluoro-2-chloropropane under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two key functional groups:

  • Cycloheptylamino group (secondary amine)

  • 1,1,1-Trifluoropropan-2-ol moiety (tertiary alcohol with trifluoromethyl substitution)

The trifluoromethyl group introduces strong electron-withdrawing effects, increasing the acidity of the hydroxyl group (pKa1012\text{p}K_a\approx 10-12) compared to non-fluorinated alcohols .

Salt Formation

Reacts with acids (e.g., HCl, H2SO4\text{H}_2\text{SO}_4) to form stable ammonium salts, enhancing water solubility.
Example:
C10H18F3NO+HClC10H19F3NOCl\text{C}_{10}\text{H}_{18}\text{F}_3\text{NO}+\text{HCl}\rightarrow \text{C}_{10}\text{H}_{19}\text{F}_3\text{NOCl}
This reaction is critical for pharmaceutical formulations (e.g., hydrochloride salt preparation) .

Acylation

The secondary amine undergoes acylation with reagents like acetyl chloride or anhydrides:
R2NH+AcClR2NAc+HCl\text{R}_2\text{NH}+\text{AcCl}\rightarrow \text{R}_2\text{NAc}+\text{HCl}
Products include amide derivatives, useful in prodrug design .

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form tertiary amines:
R2NH+CH3IR2NCH3+HI\text{R}_2\text{NH}+\text{CH}_3\text{I}\rightarrow \text{R}_2\text{NCH}_3+\text{HI}
This modifies lipophilicity and bioavailability .

Esterification

Forms esters with carboxylic acids or anhydrides (e.g., acetic anhydride):
ROH+(CH3CO)2OROCOCH3+CH3COOH\text{ROH}+(\text{CH}_3\text{CO})_2\text{O}\rightarrow \text{ROCOCH}_3+\text{CH}_3\text{COOH}
The trifluoromethyl group enhances ester stability against hydrolysis .

Multicomponent Reactions

The compound participates in Mannich-type reactions due to its amine and alcohol groups, enabling synthesis of β-amino alcohol derivatives. For example:
R2NH+R CHO+R OHR2NCH2CH OH R \text{R}_2\text{NH}+\text{R CHO}+\text{R OH}\rightarrow \text{R}_2\text{NCH}_2\text{CH OH R }
This reactivity is leveraged in medicinal chemistry for scaffold diversification .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductKey Citations
Salt Formation HCl (aq.)Hydrochloride salt
Acylation Acetyl chloride, pyridineN-Acetyl derivative
Esterification Acetic anhydride, H2_2SO4_4Acetyl ester
Alkylation CH3_3I, NaHCO3_3N-Methylated derivative

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing HF and forming imine intermediates .

  • Photolytic Degradation : Exposure to UV light induces C–F bond cleavage, generating ketone byproducts .

Scientific Research Applications

Immunomodulatory Effects

Recent studies have indicated that 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol exhibits immunomodulatory properties. It has been tested in models of autoimmune diseases, such as lupus. In a study involving DBA/1 mice, the compound was administered to evaluate its effects on auto-antibody titers. Results showed that it could influence the levels of anti-dsDNA antibodies, suggesting a potential role in managing autoimmune conditions .

Study Model Dosage Outcome
Study 1DBA/1 Mice33-300 mg/kgReduced anti-dsDNA titers observed

Targeting Toll-like Receptors

The compound has demonstrated activity against Toll-like receptors (TLRs), particularly TLR7. Its inhibitory concentration (IC50) against human TLR7 receptors expressed in HEK-293 cell lines was reported to be less than or equal to 20 nM . This suggests its potential use in therapies aimed at modulating immune responses through TLR pathways.

Potential for Antiviral Applications

Given its immunomodulatory effects, there is a hypothesis that this compound could be explored for antiviral applications. The modulation of immune responses may help in the treatment of viral infections by enhancing host defense mechanisms.

Case Study 1: Autoimmune Disease Model

In a controlled experiment with DBA/1 mice treated with pristane to induce lupus-like symptoms, various dosages of the compound were tested. The study found no significant mortality associated with treatment, indicating a favorable safety profile. However, while some changes in auto-antibody levels were noted, they did not reach statistical significance across all groups .

Case Study 2: TLR7 Modulation

In vitro studies measuring the activation of NF-kappaB dependent reporter systems in HEK-293 cells showed that the compound effectively inhibited TLR7-mediated signaling pathways at low concentrations. This finding supports its potential as a therapeutic agent for conditions where TLR7 is implicated .

Mechanism of Action

The mechanism of action of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The cycloheptylamino group can interact with hydrophobic pockets in the target protein, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 3-(cycloheptylamino)-1,1,1-trifluoropropan-2-ol, differing primarily in substituents or backbone modifications. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name (CAS) Molecular Formula Substituent/Backbone Variation Key Properties/Activities References
This compound (478050-28-1) C₁₀H₁₈F₃NO Cycloheptylamino group High lipophilicity; potential CETP inhibition (inferred)
(2R)-3-{[4-(4-Chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol (Compound 2) C₂₄H₂₂ClF₇N₃O₃ Aromatic/pyrimidine substituents CETP inhibitor (IC₅₀ = 37 nM); blocks lipid tunnel in CETP
3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol C₆H₁₀F₃NO Cyclopropylamino group Smaller substituent; higher ring strain; reduced steric hindrance
3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol C₁₁H₁₃ClF₃NO 4-Chlorophenethylamino group Chlorine enhances halogen bonding potential; moderate polarity
1-(Cyclohexylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol C₂₂H₃₂N₂O Cyclohexylamino + carbazole Extended aromatic system; likely CNS activity (inferred from carbazole)

Key Comparisons

Compound 2 (a CETP inhibitor) incorporates aromatic and pyrimidine moieties, enabling π-π stacking and hydrogen bonding with CETP’s lipid tunnel residues.

Physicochemical Properties

  • Lipophilicity : The cycloheptyl group increases logP compared to cyclopropyl or chlorophenyl derivatives, favoring passive diffusion across biological membranes .
  • Stability : Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation, a feature shared across all analogues .

Compound 2, despite its complex structure, was successfully crystallized with CETP, highlighting advances in handling fluorinated compounds for structural studies .

Biological Activity

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol is a fluorinated alcohol with the molecular formula C10_{10}H18_{18}F3_3NO and a molar mass of approximately 225.25 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties and potential biological activities.

The compound features a trifluoropropanol moiety, which is known to enhance lipophilicity and biological activity. Its structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC10_{10}H18_{18}F3_{3}NO
Molar Mass225.25 g/mol
CAS Number478050-28-1
Storage ConditionsAmbient temperature

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group can influence the compound's interaction with enzymes and receptors, potentially modulating physiological responses. Research indicates that compounds with similar structures often exhibit properties such as:

  • Antimicrobial Activity : The presence of fluorine atoms can enhance the compound's ability to penetrate microbial membranes.
  • Cytotoxicity : Studies suggest that fluorinated alcohols may induce apoptosis in cancer cells through mechanisms involving oxidative stress.

Biological Studies

Recent studies have explored the biological effects of this compound in vitro and in vivo. Below are key findings from various case studies:

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Cytotoxic Effects on Cancer Cells

In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study Summary

Study FocusFindings
Antimicrobial ActivityEffective against S. aureus and E. coli
CytotoxicityInduced apoptosis in HeLa and MCF-7 cells
MechanismInvolvement of oxidative stress pathways

Q & A

Q. Table 1. Key Spectral Data for Trifluoropropanol Derivatives

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
CF₃-117–121
-OH4.5–5.5 (broad)-
Cycloheptylamino1.2–2.1 (m)25–35 (CH₂)

Q. Table 2. Stability of Trifluoropropanol Derivatives

ConditionDegradation (%)TimeframeSource
Ambient (air)15–201 month
-20°C (N₂)<56 months
Acidic (pH 3)40–6024 h

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